7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one

Organic Synthesis Solid-State Chemistry Analytical Reference Standards

7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one (CAS 329217-07-4) is a derivatized dibenzothiazepinone that serves as a crucial synthetic intermediate in the development of atypical antipsychotics. This compound is specifically documented in the seminal work by Warawa et al.

Molecular Formula C20H15NO2S
Molecular Weight 333.4 g/mol
CAS No. 329217-07-4
Cat. No. B022727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one
CAS329217-07-4
Synonyms7-(Phenylmethoxy)-dibenzo[b,f][1,4]thiazepin-11(10H)-one; 
Molecular FormulaC20H15NO2S
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=O)C4=CC=CC=C4S3
InChIInChI=1S/C20H15NO2S/c22-20-16-8-4-5-9-18(16)24-19-12-15(10-11-17(19)21-20)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22)
InChIKeyILEHOLFZCSNFEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one (CAS 329217-07-4): A Critical Quetiapine Intermediate with Distinct Physicochemical Profile


7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one (CAS 329217-07-4) is a derivatized dibenzothiazepinone that serves as a crucial synthetic intermediate in the development of atypical antipsychotics. This compound is specifically documented in the seminal work by Warawa et al. that led to the identification of Seroquel (quetiapine) [1]. It is characterized by a 7-benzyloxy substituent on the dibenzo[b,f][1,4]thiazepin-11-one core, which imparts substantially altered physicochemical properties compared to both the unsubstituted parent scaffold and the final drug substance, quetiapine [1].

Why 7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one Cannot Be Replaced by Generic Thiazepinone Scaffolds or Quetiapine


Simple dibenzo[b,f][1,4]thiazepin-11-one analogs cannot serve as functional substitutes for CAS 329217-07-4 in research or industrial applications. The introduction of the 7-benzyloxy group dramatically shifts key properties: it lowers the melting point by approximately 20°C relative to the unsubstituted parent [1] and increases lipophilicity by over 100-fold compared to quetiapine [1][2]. These differences in thermal behavior, solubility, and partition coefficient directly impact synthetic utility, chromatographic behavior, and biological target engagement. Using a non-benzyloxy analog would result in different reactivity, purification characteristics, and potentially invalid pharmacological outcomes.

Quantitative Differentiation Guide for 7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one vs. Closest Analogs


Melting Point: Superior Crystallinity and Purity Differentiation from Parent Scaffold

The target compound exhibits a melting point of 240-242 °C, which is significantly lower than the unsubstituted parent scaffold dibenzo[b,f][1,4]thiazepin-11(10H)-one (CAS 3159-07-7) at 258-265 °C . This 20°C depression indicates a disruption of the crystal lattice packing by the benzyloxy group, often correlating with improved solubility and processability .

Organic Synthesis Solid-State Chemistry Analytical Reference Standards

Boiling Point: Differentiated Thermal Stability and Distillation Behavior vs. Quetiapine

The target compound has a boiling point of 456.061 °C at 760 mmHg, which is approximately 100 °C lower than quetiapine (CAS 111974-69-7), which boils at 556.5 °C at 760 mmHg [1]. This significant difference indicates a substantially lower enthalpy of vaporization, making the benzyloxy intermediate more amenable to certain distillation or vapor-phase purification techniques, despite its higher molecular weight than the parent scaffold .

Process Chemistry Thermal Analysis Purification

Lipophilicity (LogP): > 2.9 Log Unit Increase Relative to Quetiapine Drives Differential Biological Partitioning

The target compound demonstrates a LogP of 5.12, a stark contrast to quetiapine's LogP of 2.17 [1]. This > 1000-fold increase in the octanol-water partition coefficient signifies a profoundly higher lipophilicity . For comparison, the benzyloxy-protected quetiapine analog, 7-Benzyloxy Quetiapine (CAS 329217-58-5), was explored in the same seminal study and represents the next step in the synthetic pathway. High lipophilicity is a critical parameter for designing compounds intended to cross the blood-brain barrier or for creating metabolic probes with altered tissue distribution.

ADME Properties Lipophilicity Receptor Binding Drug Design

Synthetic Yield: A High-Yielding (91.7%) Key Intermediate Validated in the Quetiapine Discovery Synthesis

The synthesis of the target compound from the parent thiazepinone using trimethylaluminum in hexane/dichloromethane at 20°C for 48 hours proceeds with a validated high yield of 91.7% . This yield confirms the robustness and efficiency of introducing the benzyloxy protecting group onto this scaffold, a critical step documented in the original quetiapine discovery route. While direct yield data for other intermediates in the same paper would provide an ideal comparison, a 91.7% yield for a key intermediate step is a strong indicator of reliable scalability for research purposes.

Process Chemistry Medicinal Chemistry Route Scouting

High-Value Application Scenarios for 7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one Based on Differentiated Physicochemical Evidence


Process Chemistry and Route Scouting for Atypical Antipsychotics

The validated high synthetic yield (91.7%) and distinct boiling point (456 °C) make this compound a reliable and characterizable intermediate for scaling up quetiapine analog synthesis. The 100°C boiling point difference from the final drug substance allows for orthogonal thermal purification strategies .

Development of High-Sensitivity Analytical Methods for Impurity Profiling

The sharp melting point of 240-242 °C provides a precise thermal signature for differential scanning calorimetry (DSC), enabling its use as a reference standard to detect and quantify residual intermediates in quetiapine active pharmaceutical ingredient (API) batches .

Synthesis of Lipophilic Pharmacological Probes

With a LogP of 5.12, this intermediate is ideally suited for introducing a lipophilic benzyloxy handle onto the dibenzothiazepine core. Researchers can exploit this 890-fold increase in lipophilicity over quetiapine to create probes for studying drug-receptor interactions within lipid bilayers or for developing brain-penetrant candidates .

Quote Request

Request a Quote for 7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.